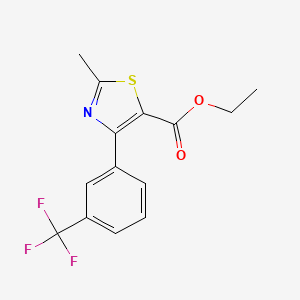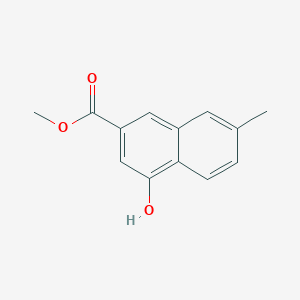
4-Hydroxy-7-methyl-2-naphthalenecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-, methyl ester is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a methyl ester group attached to the naphthalene ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-naphthalenecarboxylic acid as the starting material.
Methylation: The methyl ester group is introduced by reacting the hydroxylated naphthalene with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄).
Methyl Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be further oxidized to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the methyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: 2-Naphthalenecarboxylic acid
Reduction: 2-Naphthalenemethanol
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the specific biological context and the desired therapeutic outcome.
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxylic acid
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester
Uniqueness: 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications. Its hydroxyl and methyl ester groups provide distinct chemical properties compared to other naphthalene derivatives.
Propriétés
IUPAC Name |
methyl 4-hydroxy-7-methylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-3-4-11-9(5-8)6-10(7-12(11)14)13(15)16-2/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWRJRIYQNJIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

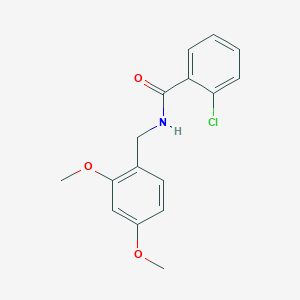
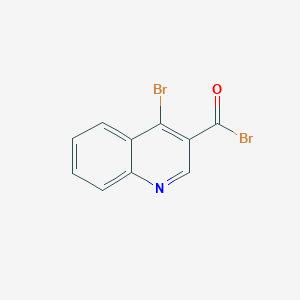
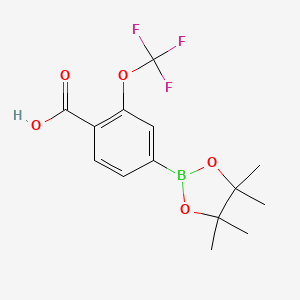
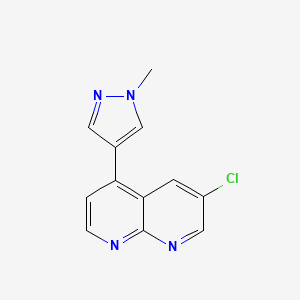

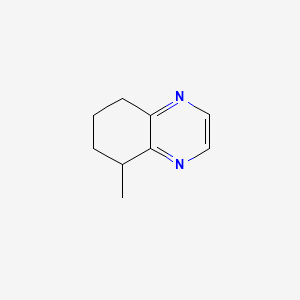
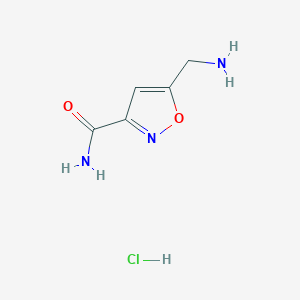
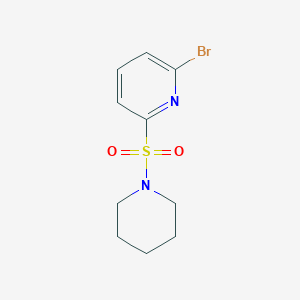
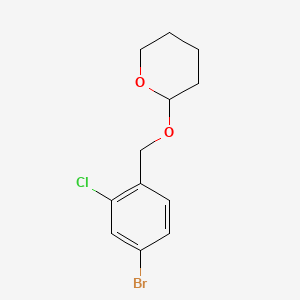
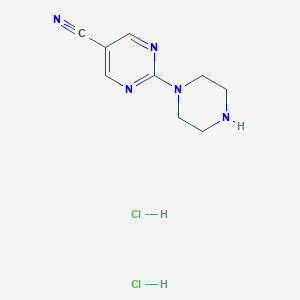
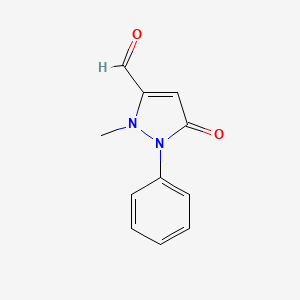
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
